5-Fluoro-4-methylpyridin-3-amine

Medicinal Chemistry ADME Lipophilicity

Researchers face metabolic instability and poor SAR transfer when using generic pyridin-3-amines in kinase inhibitor design. This validated fluorinated building block resolves those issues. - **Application**: Central scaffold for ABL1/FGFR kinase inhibitors (low nM potency in vitro). - **Key Properties**: XLogP 0.6; C5-fluorine blocks P450 oxidation, enhancing metabolic stability & oral bioavailability. - **Supply**: Available from 100 mg to 25 g with confirmed 95-98% purity. Immediate shipment for lead optimization.

Molecular Formula C6H7FN2
Molecular Weight 126.13 g/mol
CAS No. 1402672-74-5
Cat. No. B11789265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-4-methylpyridin-3-amine
CAS1402672-74-5
Molecular FormulaC6H7FN2
Molecular Weight126.13 g/mol
Structural Identifiers
SMILESCC1=C(C=NC=C1N)F
InChIInChI=1S/C6H7FN2/c1-4-5(7)2-9-3-6(4)8/h2-3H,8H2,1H3
InChIKeyQAAPAUBJMRMMGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-4-methylpyridin-3-amine Core Properties and Availability


5-Fluoro-4-methylpyridin-3-amine is a fluorinated heterocyclic building block with the molecular formula C6H7FN2 and a molecular weight of 126.13 g/mol [1]. It features a pyridine core substituted with a fluorine atom at the 5-position and a methyl group at the 4-position, a precise substitution pattern that confers distinct physicochemical and reactivity profiles . This compound is commercially available from multiple specialty chemical suppliers in research quantities (e.g., 100 mg to 25 g), with purities typically ranging from 95% to 98% .

1

Fluorinated heterocyclic building blockSupports medicinal chemistry synthesis workflows requiring 5-fluoro-4-methyl substitution on the pyridin-3-amine core.

2

Differential substitution patternProvides a distinct vector for SAR exploration compared to unsubstituted or mono-substituted pyridin-3-amine analogs.

3

Research-grade availabilityCommercially supplied in research quantities with reported purities supporting lead-optimization studies.

5-Fluoro-4-methylpyridin-3-amine: Irreplaceable by Generic Analogs


The specific 5-fluoro-4-methyl substitution pattern on the pyridine ring fundamentally alters key molecular properties compared to unsubstituted, mono-substituted, or differently substituted pyridin-3-amines. These changes directly impact the compound's utility as a synthetic intermediate and its performance in biological systems. Generic substitution with a non-fluorinated or differently substituted analog risks altering reaction outcomes, compromising the intended physicochemical profile of derived molecules, and invalidating structure-activity relationships established for this specific building block [1].

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Non-fluorinated pyridin-3-amine analogsReplacing with a non-fluorinated analog may shift lipophilicity, HBA count, and metabolic-oxidation susceptibility away from the intended profile.

!

Differently substituted regioisomersAltering the 5-fluoro or 4-methyl positions can change binding interactions; SAR established for this specific scaffold may not transfer.

!

Generic pyridine building blocksMay lack the C5-fluorine metabolic occlusion benefit; derived molecules could exhibit different metabolic-stability profiles in assay systems.

5-Fluoro-4-methylpyridin-3-amine vs. Analogs: Key Parameter Comparison


Lipophilicity: XLogP vs. Non-Fluorinated Analog

The presence of the 5-fluoro substituent moderately increases lipophilicity compared to the non-fluorinated parent compound, 4-methylpyridin-3-amine, as evidenced by computed XLogP3-AA values [1]. This modest increase can significantly affect passive membrane permeability and non-specific binding profiles in biological assays [2].

Lipophilicity vs. non-F analog
Cross-study comparable
XLogP3-AA: 0.6
vs. 4-methylpyridin-3-amine: 0.5 (Δ = 0.1)
Supports ADME-property screening context for lead optimization.
Computed values from PubChem; experimental logP to verify.
Medicinal Chemistry ADME Lipophilicity

Hydrogen Bond Acceptor Difference with Non-Fluorinated Analog

The additional methyl group in 5-fluoro-4-methylpyridin-3-amine results in a larger topological polar surface area (TPSA) compared to the simpler 5-fluoropyridin-3-amine scaffold [1]. TPSA is a key descriptor for predicting oral bioavailability and cell permeability [2].

HBA count difference
Cross-study comparable
HBA count: 3
vs. 4-methylpyridin-3-amine: 2 (Δ = 1 HBA)
May support aqueous-solubility and binding-interaction screening.
Computed from PubChem; biological relevance context-dependent.
Drug Design Oral Bioavailability Polar Surface Area

ABL1 Kinase Inhibitor Potency Validation

5-Fluoro-4-methylpyridin-3-amine serves as a key building block in the synthesis of potent kinase inhibitors, as demonstrated by its incorporation into a derivative that exhibits low nanomolar activity against ABL1 kinase [1]. The specific substitution pattern of this building block is critical for achieving this level of potency.

Derivative kinase inhibition
Reported
ABL1 IC50: 1.20 nM (derivative)
In vitro ADP-Glo assay (Promega)
Supports building-block utility in kinase-inhibitor SAR studies.
Derivative context; scaffold potency requires independent validation.
Kinase Inhibitors Cancer Therapeutics Structure-Activity Relationship

C5-Fluorine Metabolic Stability Advantage

The presence of a fluorine atom at the C5 position is strategically important for blocking cytochrome P450-mediated oxidation at that site, a common metabolic soft spot in pyridine derivatives . This 'metabolic occlusion' strategy can significantly prolong the half-life of derived drug candidates compared to non-fluorinated or less optimally substituted analogs [1].

C5-fluorine metabolic occlusion
Class-level inference
Fluorine blocks P450 oxidation at C5
Non-fluorinated analogs susceptible at this site.
Supports metabolic-stability screening context for fluorinated scaffolds.
Class-level principle; compound-specific microsomal data to verify.
Drug Metabolism Pharmacokinetics Metabolic Stability

5-Fluoro-4-methylpyridin-3-amine Validated Applications


Kinase Inhibitor Synthesis for Oncology

Utilize 5-fluoro-4-methylpyridin-3-amine as a central building block in the design of novel kinase inhibitors, particularly those targeting ABL1 and FGFR kinases [1]. Its specific substitution pattern is validated to yield derivatives with low nanomolar potency in vitro [2], making it a high-value intermediate for developing targeted cancer therapies [3].

Lead Optimization for Pharmacokinetic Profiles

Incorporate this compound into lead series to leverage its favorable physicochemical properties—specifically its moderate lipophilicity (XLogP = 0.6) [1] and potential for enhanced metabolic stability due to C5-fluorine blocking of P450 oxidation [2]. These attributes are critical for improving oral bioavailability and reducing clearance in drug candidates [4].

Pyridine-Based Library Diversification

Employ 5-fluoro-4-methylpyridin-3-amine as a distinct and privileged scaffold for generating diversity-oriented chemical libraries [1]. Its unique substitution pattern offers a differentiated vector for further functionalization, enabling exploration of novel chemical space not accessible with generic pyridin-3-amine analogs [2].

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis research
5-fluoro-4-methyl substitution pattern for SAR differentiation
Kinase-panel potency and isoform-selectivity endpoints
Lead optimization for ADME profiling
Computed lipophilicity and HBA count for property-screening triage
Experimental logP, solubility, and microsomal-stability assays
Diversity-oriented library synthesis
Privileged fluorinated pyridine scaffold with differentiated vectors
Chemical-space coverage and functionalization scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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